molecular formula C7H8N4 B13791018 5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 69141-85-1

5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B13791018
CAS No.: 69141-85-1
M. Wt: 148.17 g/mol
InChI Key: LVHOTFUNLPCHEX-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE is a heterocyclic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including chemistry and materials science. The compound’s structure consists of a nine-membered ring with four nitrogen atoms, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with a suitable dicarbonyl compound, followed by cyclization in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, hydroxyl groups; reactions often require a catalyst and are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and other reduced forms.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-TRIAZABICYCLO[3.3.0]OCTANE: Another bicyclic compound with similar nitrogen-containing rings.

    2,5,7,9-TETRAAZABICYCLO[4.3.0]NONANE: Shares structural similarities but differs in functional groups and reactivity.

Uniqueness

2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various applications.

Properties

CAS No.

69141-85-1

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C7H8N4/c1-5-3-8-6(2)11-4-9-10-7(5)11/h3-4H,1-2H3

InChI Key

LVHOTFUNLPCHEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N2C1=NN=C2)C

Origin of Product

United States

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